molecular formula C14H12F3N3O2S B2808391 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705262-71-0

6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2808391
CAS No.: 1705262-71-0
M. Wt: 343.32
InChI Key: HZGRPLJJKNAORN-UHFFFAOYSA-N
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Description

6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a benzylsulfonyl group, and a pyrrolo[3,4-d]pyrimidine core. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with a sulfonylating agent to introduce the benzylsulfonyl group. This intermediate is then reacted with a pyrrolo[3,4-d]pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN helicase enzyme, inhibiting its activity and thereby affecting DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and trifluoromethyl-substituted benzylsulfonyl compounds. Examples include:

  • 6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • 6-((4-(trifluoromethyl)benzyl)sulfonyl)-5H-pyrrolo[3,4-d]pyrimidine

Uniqueness

What sets 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the benzylsulfonyl group contributes to its reactivity and binding affinity to biological targets .

Properties

IUPAC Name

6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-10(2-4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRPLJJKNAORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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